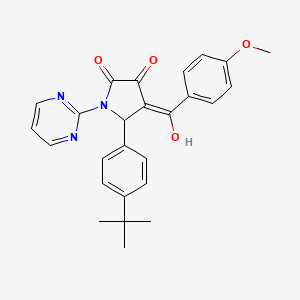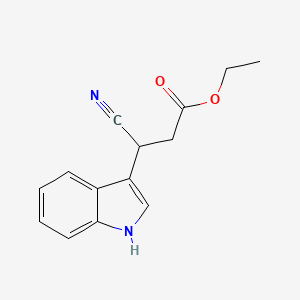![molecular formula C18H9BrCl2N2S B5464792 3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5464792.png)
3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce bacterial growth. Additionally, it has been found to have low toxicity in normal cells, making it a potentially safe therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for certain receptors, making it a useful tool for studying their function. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, its potential as a tool for studying receptor function and signaling pathways should be explored further.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 2,4-dichlorothiophenol with 4-bromoacetophenone to form 4-bromo-2-(2,4-dichlorophenyl)thiazole. This intermediate is then reacted with acrylonitrile in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Moreover, it has been shown to have a high affinity for certain receptors in the human body, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrCl2N2S/c19-13-3-1-11(2-4-13)7-12(9-22)18-23-17(10-24-18)15-6-5-14(20)8-16(15)21/h1-8,10H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXBIIHIZKCCTL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS*,8aR*)-6-[(5-chloro-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5464730.png)
![N-[4-(N-{5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5464734.png)
![4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5464739.png)

![N-cyclopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5464775.png)
![2-(ethoxymethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5464778.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5464780.png)
![5-{3-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}isoxazol-3-ol](/img/structure/B5464790.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5464800.png)

![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5464812.png)

